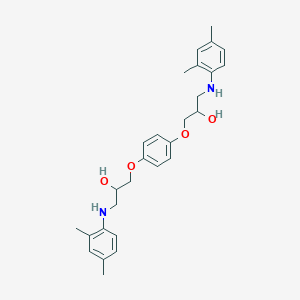
3,3'-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core and dimethylphenylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) typically involves multiple steps, including the formation of the phenylenebis(oxy) core and subsequent attachment of the dimethylphenylamino groups. One common method involves the reaction of 1,4-dihydroxybenzene with 2,4-dimethylphenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol): Similar structure with furan-2-ylmethyl groups instead of dimethylphenyl groups.
4,4’-[1,3-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: Contains trifluoromethyl groups, offering different chemical properties.
Uniqueness
3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) is unique due to its specific combination of phenylenebis(oxy) and dimethylphenylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
IUPAC Name |
1-(2,4-dimethylanilino)-3-[4-[3-(2,4-dimethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-19-5-11-27(21(3)13-19)29-15-23(31)17-33-25-7-9-26(10-8-25)34-18-24(32)16-30-28-12-6-20(2)14-22(28)4/h5-14,23-24,29-32H,15-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQOPFVRXKZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=C(C=C(C=C3)C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)
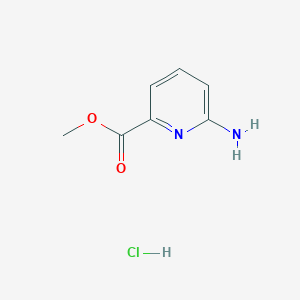
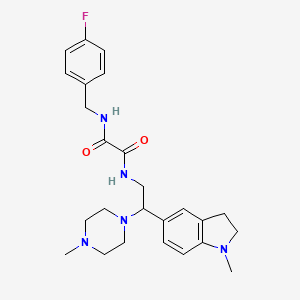
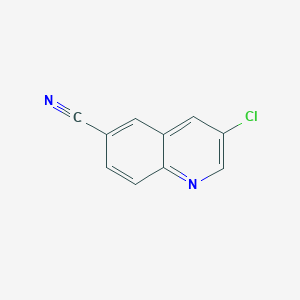

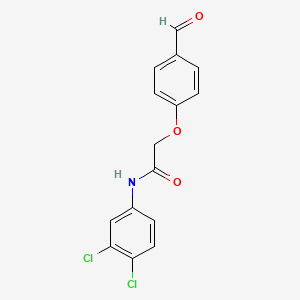
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)
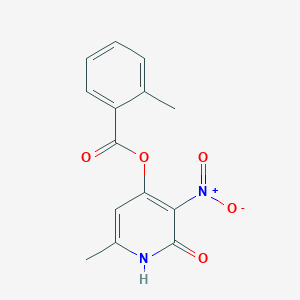

![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
